Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Description
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly electron-deficient heterocyclic compound characterized by its bright red crystalline solid form and a melting point of 173–175°C . Synthesized via oxidation of dihydrotetrazine precursors using nitrous gases, it is renowned for its exceptional reactivity in inverse electron demand Diels-Alder (IEDDA) reactions . Its electron-deficient nature arises from the electron-withdrawing ester groups, which lower the LUMO energy, enabling rapid cycloadditions with electron-rich dienophiles such as norbornenes and cyclopropenes .
Key applications span organic synthesis (e.g., constructing pyridazines and pyrroles via reductive ring contractions) , materials science (e.g., synthesizing tetrafluoropentacenes for organic semiconductors) , and bioconjugation (e.g., ligating polyamide or peptide nucleic acid constructs for molecular imaging) . However, its instability in aqueous or protic media limits its use in biological systems without further derivatization .
Properties
IUPAC Name |
dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c1-13-5(11)3-7-9-4(10-8-3)6(12)14-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPSGGFQFBWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(N=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306219 | |
| Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-14-5 | |
| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-14-5 | |
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| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
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| Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
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| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
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Preparation Methods
Synthesis of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate
- Reagents: Ethyl diazoacetate, sodium hydroxide, water.
- Conditions: Ethyl diazoacetate is added dropwise to a stirred aqueous sodium hydroxide solution at 60–80 °C over approximately 1.5 hours.
- Isolation: The resulting slurry is cooled, washed repeatedly with ethanol, filtered, and dried to yield the disodium salt.
- Yield: Typically high, with 160–184 g obtained from 200 g ethyl diazoacetate (scaled procedure).
Conversion to Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid
- Reagents: Disodium salt, concentrated hydrochloric acid, water, ice.
- Conditions: The disodium salt slurry is acidified slowly with concentrated HCl at 0 °C to precipitate the dihydro acid.
- Isolation: The solid is filtered and dried under reduced pressure.
- Yield: Approximately 72–74%.
Esterification to Dimethyl Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- Reagents: Dihydro acid, methanol, thionyl chloride.
- Conditions: Methanol is cooled to −30 °C, thionyl chloride is added carefully, and then the dihydro acid is added portionwise. The mixture is warmed gradually to room temperature and then to 35–40 °C.
- Isolation: Precipitate is filtered, washed with ether, and purified by extraction and concentration.
- Yield: Variable, typically moderate to good.
Oxidation to Aromatic Tetrazine
- Reagents: Dialkyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylates, oxidizing agents such as manganese dioxide or other mild oxidants.
- Conditions: The dihydro esters are oxidized to the aromatic tetrazine esters under controlled conditions.
- Notes: This step is crucial for obtaining the fully conjugated aromatic system.
Research Findings and Optimization Notes
- Esterification Challenges: Standard esterification methods using acidic conditions at elevated temperatures fail due to instability of the dihydro acid in acid media. The thionyl chloride/methanol method at low temperature is preferred for higher yields and stability.
- Aluminium Triethoxide Catalysis: For preparation of other dialkyl esters (ethyl, propyl, butyl), aluminium triethoxide catalysis in an autoclave at elevated temperature (180 °C) improves conversion and yield, although yields decrease with increasing alkyl chain length.
- Yield Trends: Yields for longer alkyl esters drop significantly (e.g., 15% for diethyl, 10% for dipropyl, 6% for dibutyl esters), indicating steric and solubility effects.
- Purification: Crystallization from hexane and HPLC analysis (acetonitrile-water mobile phase) are effective for product purity assessment.
- Structural Confirmation: NMR (¹H and ¹³C) and mass spectrometry confirm the structure of the synthesized esters.
Data Table: Summary of Preparation Steps and Yields
| Step | Compound / Intermediate | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | Ethyl diazoacetate + NaOH, 60–80 °C, aqueous | High (80–90%) | Requires careful temperature control |
| 2 | Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid | Acidification with HCl, 0 °C | 72–74 | Precipitation and filtration |
| 3 | Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Thionyl chloride + methanol, −30 to 40 °C | Moderate (variable) | Low temperature esterification critical |
| 4 | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Oxidation of dihydro derivative (e.g., MnO2) | High | Aromatic tetrazine formation |
Representative Reaction Scheme
$$
\text{Ethyl diazoacetate} + \text{NaOH} \rightarrow \text{Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate}
$$
$$
\text{Disodium salt} + \text{HCl} \rightarrow \text{Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid}
$$
$$
\text{Dihydro acid} + \text{SOCl}_2 + \text{MeOH} \rightarrow \text{Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate}
$$
$$ \text{Dimethyl dihydro derivative} + \text{Oxidant} \rightarrow \text{this compound} $$
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It readily participates in Diels-Alder and Retro-Diels-Alder reactions with a wide range of dienophiles and heterodienophiles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate groups.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienophiles such as alkenes or alkynes under mild conditions, often at room temperature or slightly elevated temperatures.
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, with reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted heterocycles such as 1,2-diazines, 1,2,4-triazines, pyrroles, and pyridines .
Scientific Research Applications
Synthetic Applications
2.1 Cycloaddition Reactions
DM-TD is predominantly utilized in cycloaddition reactions due to its ability to react with a wide range of dienophiles and heterodienophiles. The following are notable applications:
- Retro-Diels-Alder Reactions : DM-TD can engage in retro-Diels-Alder reactions to generate substituted 1,2-diazines and related compounds. This reaction is operationally simple and occurs under mild conditions, making it suitable for synthesizing pharmacologically relevant targets .
- Inverse Electron Demand Diels-Alder Reactions : DM-TD participates effectively as an electron-deficient component in inverse electron demand Diels-Alder reactions. This application has been exploited in the total synthesis of natural products such as ningalin D and purpurone . The compound's reactivity with electron-rich dienophiles allows for the formation of complex cyclic structures.
Table 1: Summary of Cycloaddition Reactions Involving DM-TD
| Reaction Type | Dienophile Type | Product Type |
|---|---|---|
| Retro-Diels-Alder | Various dienophiles | Substituted 1,2-diazines |
| Inverse Electron Demand Diels-Alder | Electron-rich dienophiles | Complex cyclic structures |
Bioconjugation Applications
3.1 Chemical Biology
The application of DM-TD in bioconjugation has gained traction due to its selective and fast reactivity. The inverse electron demand Diels-Alder reaction enables the formation of stable conjugates with biomolecules without the need for metal catalysts:
- Copper-Free Reactions : DM-TD reacts with dienes tethered to biomolecules to form stable conjugates that can be utilized for tagging or labeling purposes in biological studies. The only byproduct of this reaction is dinitrogen gas, which makes it an environmentally friendly option for bioconjugation .
- Fluorescent Tagging : By attaching DM-TD to fluorescent tags or affinity labels, researchers can track biomolecules within complex biological systems. This application is particularly useful for studying protein interactions and cellular processes.
Case Studies
Case Study 1: Total Synthesis of Natural Products
A study demonstrated the use of DM-TD in the total synthesis of lycogarubin C via a Diels-Alder strategy involving acetylenic dienophiles. The reaction successfully yielded the target compound with high efficiency under mild conditions . This case exemplifies DM-TD's utility in constructing complex natural products.
Case Study 2: Bioconjugation Strategies
In another study focusing on bioconjugation applications, DM-TD was employed to create specific conjugates with biomolecules using dienes modified with functional groups suitable for biological interactions. The resulting conjugates showed high selectivity and stability, underscoring the compound's potential in chemical biology .
Mechanism of Action
The mechanism by which dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate exerts its effects involves its high reactivity as an azadiene. In cycloaddition reactions, it acts as an electron-deficient diene, readily reacting with electron-rich dienophiles to form stable adducts. This reactivity is facilitated by the electron-withdrawing nature of the carboxylate groups, which stabilize the transition state and lower the activation energy of the reaction .
Comparison with Similar Compounds
Comparison with Similar Tetrazine Derivatives
Reactivity in Inverse Electron Demand Diels-Alder (IEDDA) Reactions
- Dimethyl 1,2,4,5-Tetrazine-3,6-Dicarboxylate : Exhibits rapid IEDDA reactivity due to strong electron-withdrawing ester groups. For example, it reacts with unsubstituted cyclopropene at a rate constant of 448 M⁻¹s⁻¹ in dioxane . It also efficiently traps unsaturated fulvene endoperoxides to form dihydropyridazines .
- Representative Data:
| Dienophile | Conditions (Solvent, Temp, Time) | Product Yield | Reference |
|---|---|---|---|
| 1-Phenyl-1-(trimethylsiloxy)ethylene | Dioxane, 25°C, 8 hr | 82% | |
| Benzvalene | PhMe, 65°C, 21 hr | 97% |
- 1,2,4,5-Tetrazine-3,6-Diamine: Lacks electron-withdrawing groups, resulting in poor dienophile reactivity. Rarely used in IEDDA due to sluggish kinetics .
- 3,6-Bis-(4-Aminophenyl)-1,2,4,5-Tetrazine: Despite aromatic substituents, steric hindrance and reduced electron deficiency lead to low reactivity .
Stability in Aqueous Media
- This compound : Hydrolytically unstable in protic solvents, limiting biomedical applications .
- Benzylamine-Modified Tetrazines : Engineered for aqueous stability while retaining reactivity (e.g., Tz-DOTA for radiometalation in positron emission tomography) .
Solubility and Handling
Biological Activity
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (TDC) is a compound of significant interest in the field of medicinal chemistry and bioconjugation due to its unique reactivity and potential applications in biological systems. This article provides a comprehensive overview of the biological activity of TDC, including its mechanisms of action, applications in bioconjugation, and relevant case studies.
This compound is characterized by its high reactivity as a diene in [4+2] cycloaddition reactions. It is particularly notable for its inverse electron demand cycloaddition with strained dienophiles such as norbornene and cyclooctyne, leading to the formation of stable adducts under mild conditions. The compound exhibits excellent stability in aqueous solutions and serum, retaining over 85% activity after prolonged exposure at room temperature .
The primary mechanism through which TDC exerts its biological activity is via bioorthogonal coupling reactions. These reactions enable selective labeling of biomolecules without interfering with native biochemical processes. The rapid kinetics of TDC's cycloaddition reactions make it suitable for live-cell imaging and targeted drug delivery applications .
Applications in Bioconjugation
TDC has been extensively studied for its applications in:
- Cellular Imaging : It can be used to label specific proteins on cell surfaces for imaging purposes. For example, TDC has been successfully conjugated to antibodies to visualize their distribution within cells using fluorescence microscopy .
- Drug Delivery : TDC's ability to form stable conjugates with therapeutic agents allows for targeted delivery systems that can improve the efficacy and reduce the side effects of drugs .
- Diagnostics : The compound's reactivity has been harnessed in clinical diagnostics to develop point-of-care tests that utilize rapid bioorthogonal reactions for disease detection .
Case Study 1: Live Cell Imaging
In a study involving kangaroo rat kidney cells, TDC was used to label trans-cyclooctene-modified taxol. The cells were treated with TDC-BODIPY FL conjugates, allowing for visualization of intracellular distributions via confocal microscopy. This demonstrated the feasibility of using TDC for real-time imaging of cellular processes .
Case Study 2: Targeted Drug Delivery
Research has shown that TDC can be conjugated with various therapeutic agents to enhance their delivery to specific cell types. For instance, TDC was coupled with an anticancer drug and tested in vitro against cancer cell lines. The results indicated improved uptake and cytotoxicity compared to non-targeted formulations .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of TDC:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
